molecular formula C10H13NO4S3 B6308537 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid CAS No. 2055041-03-5

4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid

Cat. No.: B6308537
CAS No.: 2055041-03-5
M. Wt: 307.4 g/mol
InChI Key: CTLAWKZAJCYIFX-UHFFFAOYSA-N
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Description

4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid (CETCPA) is a trithiocarbonate-based reversible addition-fragmentation chain transfer (RAFT) agent with the molecular formula C₁₀H₁₃NO₄S₃ and a molecular weight of 307.41 g/mol . Its CAS numbers include 2055041-03-5 and 307.41 (depending on the source) . CETCPA features two terminal carboxylic acid groups and a central trithiocarbonate moiety, enabling its amphiphilic nature. This structure allows solubility in both aqueous and organic media, making it versatile for polymerizing hydrophilic monomers (e.g., acrylic acid, acrylamide) and hydrophobic monomers (e.g., styrene, methacrylates) .

CETCPA is widely used in RAFT polymerization to synthesize polymers with controlled molecular weights and low dispersity (Ð < 1.2) . Applications range from biomedical materials (e.g., polymer-protein conjugates ) to stimuli-responsive nanoparticles and 3D-printed ion-exchange materials .

Properties

IUPAC Name

4-(2-carboxyethylsulfanylcarbothioylsulfanyl)-4-cyanopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S3/c1-10(6-11,4-2-7(12)13)18-9(16)17-5-3-8(14)15/h2-5H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLAWKZAJCYIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)(C#N)SC(=S)SCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165624
Record name 4-[[[(2-Carboxyethyl)thio]thioxomethyl]thio]-4-cyanopentanoic acid
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Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055041-03-5
Record name 4-[[[(2-Carboxyethyl)thio]thioxomethyl]thio]-4-cyanopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055041-03-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[[(2-Carboxyethyl)thio]thioxomethyl]thio]-4-cyanopentanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((((2-carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid
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Preparation Methods

Reaction Scheme

  • Reactants :

    • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (1.0 equiv)

    • 2-Mercaptoacetic acid (1.2 equiv)

    • Triethylamine (TEA, 1.5 equiv) as a base

    • Dichloromethane (DCM) as the solvent

  • Mechanism :

    • TEA deprotonates the thiol group of 2-mercaptoacetic acid, generating a thiolate nucleophile.

    • The nucleophile attacks the electrophilic carbon in the phenylcarbonothioylthio group of the precursor, displacing the phenylthio group.

    • The reaction proceeds at room temperature for 24 hours to ensure complete conversion.

Key Parameters

ParameterValue/Description
Temperature25°C (room temperature)
Reaction Time24 hours
SolventDichloromethane (anhydrous)
PurificationColumn chromatography (SiO₂, gradient elution with ethyl acetate/hexanes)
Yield~65–75% (isolated)

Industrial Production Considerations

While laboratory-scale synthesis is well-documented, industrial production requires optimization for cost, safety, and scalability. Key challenges include:

  • Solvent Selection : Dichloromethane, though effective, poses environmental and safety concerns. Alternatives like ethyl acetate or acetone are being explored but may reduce reaction efficiency.

  • Catalyst Efficiency : Triethylamine, while effective, generates stoichiometric amounts of waste. Immobilized base catalysts (e.g., polymer-supported amines) are under investigation to streamline purification.

Scalability Table

FactorLaboratory ScaleIndustrial Scale
Batch Size1–10 g10–100 kg
Reaction VesselGlass flaskStainless steel reactor
Cooling SystemNot requiredJacketed reactor with chiller
PurificationColumn chromatographyContinuous liquid-liquid extraction

Optimization of Reaction Conditions

Recent studies highlight the role of co-solvents and pH modulation in improving yield and reaction kinetics. For example, adding 10% ethanol to aqueous solutions enhances the solubility of hydrophobic intermediates, reducing aggregation and side reactions.

pH-Dependent Solubility

  • Basic Conditions (pH 8–9) : Sodium bicarbonate or carbonate facilitates dissolution of the RAFT agent but introduces an inhibition period (60–90 minutes) due to slow equilibration of the thiocarbonylthio group.

  • Acidic Conditions (pH 4–5) : Avoided due to protonation of the thiolate nucleophile, which halts the reaction.

Co-Solvent Effects

Co-SolventInhibition PeriodFinal Conversion
None (aqueous)90 minutes81%
10% Ethanol20 minutes95%

Purification and Characterization

Post-synthesis purification is critical to remove unreacted precursors and byproducts. Column chromatography using silica gel and a gradient elution system (ethyl acetate/hexanes, 1:3 to 1:1) achieves >95% purity.

Analytical Data

  • FT-IR : Peaks at 2560 cm⁻¹ (S–H stretch), 1730 cm⁻¹ (C=O), 2240 cm⁻¹ (C≡N).

  • ¹H NMR (DMSO-d₆): δ 3.2–3.4 (m, 4H, –CH₂–S–), δ 2.6–2.8 (m, 4H, –CH₂–COOH), δ 1.8–2.0 (m, 2H, –CH₂–C(CN)(S)–).

  • HPLC : Retention time 12.3 minutes (C18 column, acetonitrile/water 70:30).

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Disulfide formation via oxidation of thiol intermediates.

    • Solution : Conduct reactions under nitrogen atmosphere and add reducing agents (e.g., TCEP).

  • Low Yield in Aqueous Systems :

    • Hydrophobic intermediates precipitate, reducing reactivity.

    • Solution : Use ethanol-water mixtures (up to 20% ethanol) to improve solubility .

Chemical Reactions Analysis

Types of Reactions

4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H13NO4S3
  • Molecular Weight : 307.41 g/mol
  • Functional Groups : Includes a carboxylic acid, cyano group, and trithiocarbonate moiety, contributing to its unique amphiphilic properties that allow solubility in both aqueous and organic media .

Therapeutic Potential

Research indicates that CECPA exhibits significant biological activities, including:

  • Antimicrobial Properties : Potential applications in developing antimicrobial agents.
  • Antitumor Activity : Investigated for its ability to inhibit tumor growth.
  • Antiviral and Antifungal Effects : Valuable in pharmaceutical formulations targeting viral and fungal infections.

Gene Therapy Applications

CECPA has shown promise in protecting double-stranded RNA from degradation by gut nucleases, suggesting potential applications in gene therapy. Its ability to form stable complexes with nucleic acids enhances its utility in delivering therapeutic agents effectively .

Synthesis and Mechanism of Action

The synthesis of CECPA typically involves the reaction of precursor compounds through RAFT polymerization techniques. Although specific synthetic routes are not extensively documented, general methods include:

  • Reaction of dithioesters with appropriate monomers under controlled conditions.
  • Aqueous solution polymerization methods that improve solubility and applicability across various environments .

Case Studies

Case Study 1: Polymerization Efficiency

A study evaluated the efficiency of CECPA as a chain transfer agent in the RAFT aqueous emulsion polymerization of glycerol monomethacrylate (GMA). The results indicated a mean degree of polymerization (DP) efficiency of approximately 80%, demonstrating CECPA's effectiveness in producing high-quality polymers with desired characteristics .

Case Study 2: Biological Activity Assessment

In vitro studies have assessed the antimicrobial activity of CECPA against various pathogens. The compound demonstrated significant inhibitory effects, supporting its potential development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid in RAFT polymerization involves the reversible addition and fragmentation of the compound with growing polymer chains. The thiocarbonylthio group in the compound acts as a chain transfer agent, allowing for the controlled growth of polymer chains and the formation of well-defined polymer architectures. The compound’s ability to undergo reversible addition and fragmentation is key to its effectiveness in RAFT polymerization .

Comparison with Similar Compounds

Comparison with Structurally Similar RAFT Agents

Structural and Functional Differences

Table 1: Key Structural and Functional Properties
Compound Name (Abbreviation) Structure Highlights Key Functional Groups Solubility Primary Use Cases
CETCPA Pentanoic acid backbone, carboxyethylthio substituent Two carboxylic acids, trithiocarbonate Amphiphilic (water and organic solvents) Hydrophilic monomers (acrylic acid, acrylamide), biomedical polymers
4-(((Butylthio)carbonothioyl)thio)-4-cyanopentanoic acid (BCPA) Butylthio substituent instead of carboxyethylthio One carboxylic acid, butylthio group Organic solvents (e.g., ether, hexanes) Styrene, methacrylates, and hydrophobic copolymers
3-((((1-Carboxyethyl)thio)carbonothioyl)thio)propanoic acid (BM1429) Shorter chain (propanoic acid backbone) Two carboxylic acids, trithiocarbonate Limited data; likely hydrophilic Specialized aqueous systems (exact applications not detailed)
2-cyanobutan-2-yl methyl(pyridin-4-yl)carbamodithioate (BM1458) Pyridine-containing substituent Pyridine, carbamodithioate Polar aprotic solvents (e.g., DMF) pH-sensitive or coordination-driven polymerizations
S-Butyl-S′-(α,α′-dimethyl-α″-acetic acid)-trithiocarbonate (MeBDMAT) Methyl ester group Ester, trithiocarbonate Organic solvents (less water-soluble) Hydrophobic monomers (e.g., methyl methacrylate)

Polymerization Performance

Table 2: Polymerization Efficiency and Dispersity
Compound Monomer Example Dispersity (Ð) Molecular Weight Control Reference
CETCPA Glycerol monomethacrylate 1.13 High (Mn ~10,000–21,000 g/mol)
BCPA Styrene, PEO copolymers 1.15–1.70 Moderate to high (Mn 2,000–21,000 g/mol)
MeBDMAT Hydroxyethyl acrylamide ~1.20 High (low dispersity in organic phases)
  • CETCPA excels in aqueous RAFT polymerization due to its carboxylic acid groups, enabling high conversion (>89%) and low dispersity in hydrophilic systems .
  • BCPA , with its butylthio group, is better suited for organic-phase polymerizations, achieving broader molecular weight ranges but slightly higher dispersity .

Solubility and Stability

  • CETCPA requires refrigeration (2–8°C) for long-term storage , whereas BCPA and MeBDMAT are stable at room temperature in organic solvents .
  • The amphiphilicity of CETCPA allows it to act as a surfactant in emulsion polymerizations, a feature absent in purely hydrophobic CTAs like BCPA .

Biological Activity

4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid (CAS: 2055041-03-5) is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by multiple thiol groups and a cyano group, suggests diverse interactions with biological systems, particularly in the realm of polymer chemistry and drug delivery.

  • Molecular Formula : C10H13NO4S3
  • Molecular Weight : 307.41 g/mol
  • Appearance : Light yellow to dark yellow powder
  • Solubility : Amphiphilic; soluble in both aqueous and organic media

Biological Activity

The biological activity of this compound is primarily linked to its application as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in polymerization processes. RAFT agents are crucial for controlling the molecular weight and architecture of polymers, which can be tailored for specific biomedical applications such as drug delivery systems and antimicrobial agents.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of compounds similar to this compound. For instance, modifications of thiol-based compounds have shown efficacy against various bacterial strains, suggesting that this compound may exhibit similar properties due to its thiol groups, which can disrupt bacterial cell walls or interfere with metabolic processes.

Case Studies

  • Polymer Synthesis and Drug Delivery :
    • A study demonstrated the use of RAFT agents in synthesizing amphiphilic copolymers that can encapsulate hydrophobic drugs, improving their solubility and bioavailability. The incorporation of this compound facilitated the formation of nanoparticles that exhibited controlled release properties in vitro .
  • Antimicrobial Activity :
    • Research conducted on similar thiol-based compounds indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial membranes by reactive thiol groups .

Data Table: Biological Activity Summary

Activity Description Reference
AntimicrobialPotential activity against Gram-positive and Gram-negative bacteria
Polymerization ControlEffective RAFT agent for synthesizing functionalized polymers
Drug Delivery SystemsEnhances solubility and controlled release of hydrophobic drugs

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : This compound can be synthesized via Michael-type addition reactions, similar to the synthesis of structurally related dithiocarbamates and trithiocarbonates. For example, thioglycolic acid derivatives have been used in analogous reactions to introduce sulfur-containing functional groups . Optimization involves controlling stoichiometry, temperature (typically 60–80°C), and solvent polarity. Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity. Catalytic agents like triethylamine may improve yield by neutralizing acidic byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H and ¹³C) to confirm backbone structure and substituent positions.
  • FTIR to identify functional groups (e.g., C≡N at ~2200 cm⁻¹, -COOH at ~2500–3300 cm⁻¹).
  • HPLC-MS for purity assessment and molecular ion verification.
  • Elemental analysis to validate empirical formulas. Reference standards from certified suppliers (e.g., NIST) ensure accuracy .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : The compound’s thiocarbonyl groups are sensitive to oxidation and hydrolysis. Store under inert gas (N₂ or Ar) at -20°C in amber vials to prevent photodegradation. Stability testing via accelerated aging (e.g., 40°C/75% relative humidity for 1 month) with periodic HPLC analysis can predict shelf life. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .

Q. What role does this compound play in polymerization studies?

  • Methodological Answer : As a reversible addition-fragmentation chain-transfer (RAFT) agent, it mediates controlled radical polymerization. The dithiocarbamate groups regulate polymer chain growth, enabling precise molecular weight control. Experimental design should include kinetic studies (e.g., monitoring conversion via ¹H NMR) and chain-end analysis (MALDI-TOF) to confirm living polymerization behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during polymerization mediated by this RAFT agent?

  • Methodological Answer : Contradictions may arise from impurities or side reactions (e.g., disulfide formation). Perform controlled experiments:

  • Compare polymerization rates with/without purification (e.g., column chromatography).
  • Use ESR spectroscopy to detect radical intermediates.
  • Model kinetics using software like PREDICI® to identify deviations from ideal behavior. Cross-validate with SEC and end-group titration .

Q. What environmental fate studies are applicable to assess the ecological impact of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL to evaluate:

  • Abiotic degradation : Hydrolysis half-life in pH-varied aqueous solutions.
  • Biotic degradation : Microbial assays using soil/water samples.
  • Bioaccumulation : LogP measurements and in silico predictions (EPI Suite).
  • Toxicity : EC₅₀ assays on model organisms (e.g., Daphnia magna) .

Q. How can enantiomeric impurities in synthesized batches be detected and minimized?

  • Methodological Answer : The compound’s chiral centers (e.g., at the cyanopentanoic acid moiety) require enantioselective analysis:

  • Use chiral HPLC columns (e.g., Chiralpak® IA) with polar organic mobile phases.
  • Synthesize derivatives with chiral auxiliaries (e.g., Mosher’s acid) for NMR-based enantiomeric excess (ee) determination.
  • Optimize asymmetric synthesis using organocatalysts (e.g., proline derivatives) .

Q. What computational methods are suitable for studying its structure-activity relationship (SAR) in catalytic applications?

  • Methodological Answer :

  • DFT calculations (Gaussian 16) to map electronic properties (e.g., Fukui indices for radical stability).
  • Molecular docking (AutoDock Vina) to predict interactions with monomer substrates.
  • MD simulations (GROMACS) to assess solvation effects on polymerization efficiency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid
Reactant of Route 2
4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid

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